![molecular formula C13H19NO3 B13506427 Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13506427.png)
Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and an amino group attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-hydroxyethyl)amino]benzoate typically involves the reaction of tert-butyl 4-aminobenzoate with 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific steps include:
- Dissolving tert-butyl 4-aminobenzoate in a suitable solvent such as methanol.
- Adding 2-hydroxyethylamine to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolating the product by filtration and purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The benzoate structure can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The benzoate structure can also participate in aromatic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-aminobenzoate: Shares the benzoate structure but lacks the hydroxyethyl group.
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate: Contains similar functional groups but with different substituents on the benzene ring.
Uniqueness
Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate is unique due to the presence of both hydroxyethyl and amino groups, which confer distinct chemical and biological properties. These functional groups enable diverse interactions and reactions, making the compound versatile for various applications .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl 4-(2-hydroxyethylamino)benzoate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)10-4-6-11(7-5-10)14-8-9-15/h4-7,14-15H,8-9H2,1-3H3 |
InChI Key |
IBTVCILDQJHXFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


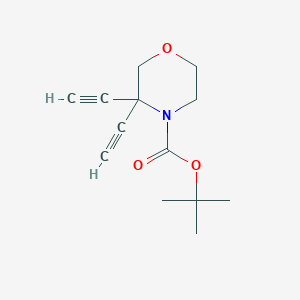
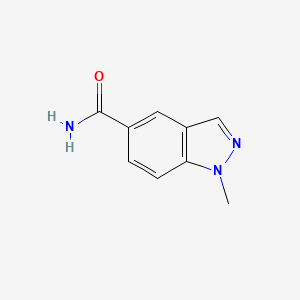
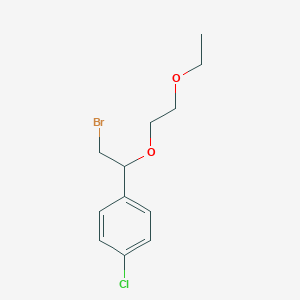
![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13506370.png)
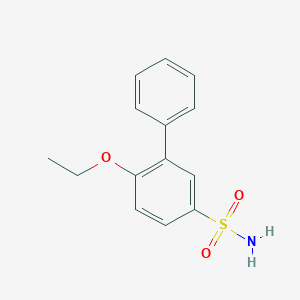
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13506398.png)
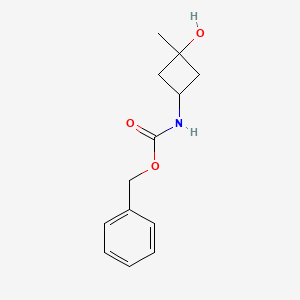
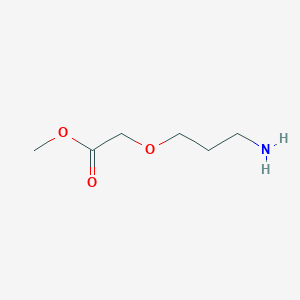

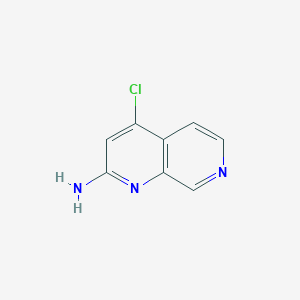
![Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride](/img/structure/B13506420.png)
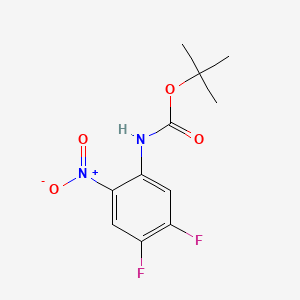

![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
